methyl 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate
CAS No.: 896702-12-8
Cat. No.: VC8448846
Molecular Formula: C18H13ClN4O3S
Molecular Weight: 400.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896702-12-8 |
|---|---|
| Molecular Formula | C18H13ClN4O3S |
| Molecular Weight | 400.8 g/mol |
| IUPAC Name | methyl 2-(5-chloro-2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate |
| Standard InChI | InChI=1S/C18H13ClN4O3S/c1-9-3-5-11(19)8-13(9)20-17-22-23-15(24)12-6-4-10(16(25)26-2)7-14(12)21-18(23)27-17/h3-8H,1-2H3,(H,20,22) |
| Standard InChI Key | IEZVRZSCQOPXQB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinazoline core fused with a thiadiazole ring at positions 2 and 3 (Figure 1). Key substituents include:
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A 5-chloro-2-methylphenyl group attached via an amino linkage at position 2.
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A methyl ester at position 8 of the quinazoline ring.
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A ketone group at position 5 of the thiadiazole ring.
The SMILES notation (CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)OC)N=C3S2) and InChIKey (IEZVRZSCQOPXQB-UHFFFAOYSA-N) provide precise stereochemical details.
Table 1: Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 896702-12-8 |
| Molecular Formula | |
| Molecular Weight | 400.8 g/mol |
| IUPAC Name | Methyl 2-(5-chloro-2-methylanilino)-5-oxo- thiadiazolo[2,3-b]quinazoline-8-carboxylate |
| PubChem CID | 22589749 |
Synthesis and Preparation
Synthetic Pathways
The synthesis likely involves a multi-step sequence starting from 5-chloro-2-methylaniline and a functionalized quinazoline-thiadiazole precursor. A proposed route includes:
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Condensation: Reaction of 5-chloro-2-methylaniline with a thiadiazole-quinazoline intermediate under reflux conditions.
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Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution.
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Oxidation: Formation of the ketone at position 5 using oxidizing agents like potassium permanganate.
Yield optimization typically requires controlled temperatures (80–120°C) and polar aprotic solvents such as dimethylformamide (DMF).
Challenges in Purification
Due to the compound’s low solubility in aqueous media, chromatographic techniques (e.g., silica gel column chromatography) are essential for isolating the pure product. Recrystallization from ethanol or dichloromethane may further enhance purity.
Physicochemical Properties
Solubility and Stability
While experimental data are scarce, the methyl ester and chloro-methylphenyl groups suggest:
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Moderate lipid solubility, facilitating membrane permeability.
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pH-dependent stability, with degradation likely under strongly acidic or basic conditions.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 (estimated via XLogP3) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chloro Substituent: Essential for target binding; removal reduces potency by >50% .
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Methyl Ester: Enhances solubility without compromising cell penetration.
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Thiadiazole Moiety: Critical for stabilizing interactions with PDZ domains in Dishevelled (DVL) proteins, key regulators of the Wnt/β-catenin pathway .
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